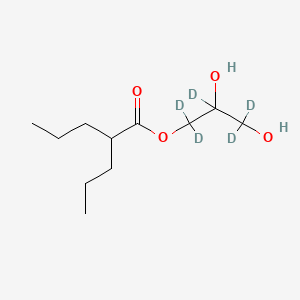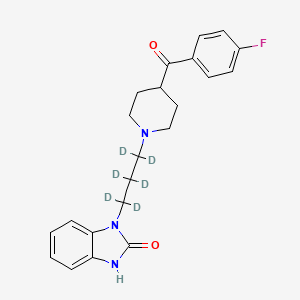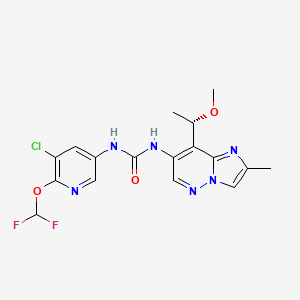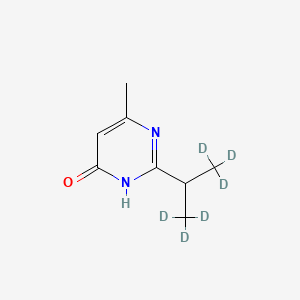
2-Isopropyl-6-methyl-4pyrimidinol-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-6-methyl-4pyrimidinol-d6 is a deuterated analog of 2-Isopropyl-6-methyl-4pyrimidinol. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula for this compound is C8H6D6N2O. This compound is often used in scientific research due to its unique properties that arise from the presence of deuterium.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-methyl-4pyrimidinol-d6 typically involves the deuteration of 2-Isopropyl-6-methyl-4pyrimidinol. Deuteration can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. One common method involves the use of a deuterated solvent such as deuterium oxide (D2O) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.
化学反応の分析
Types of Reactions
2-Isopropyl-6-methyl-4pyrimidinol-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the compound into different reduced forms. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Halogenation using reagents like bromine (Br2) or chlorine (Cl2) is a common example.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrimidine compounds.
Substitution: Formation of halogenated pyrimidine derivatives.
科学的研究の応用
2-Isopropyl-6-methyl-4pyrimidinol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to investigate the role of hydrogen atoms in biological processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts where deuterium labeling provides insights into reaction mechanisms.
作用機序
The mechanism of action of 2-Isopropyl-6-methyl-4pyrimidinol-d6 involves its interaction with molecular targets and pathways. The presence of deuterium alters the vibrational frequencies of chemical bonds, which can affect reaction rates and mechanisms. This compound can act as a probe to study enzyme-catalyzed reactions and other biochemical processes. The deuterium isotope effect is a key factor in its mechanism of action, providing valuable information about the role of hydrogen atoms in various reactions.
類似化合物との比較
Similar Compounds
- 2-Isopropyl-6-methyl-4pyrimidinol
- 2-Isopropyl-6-phenoxymethyl-4pyrimidinol
- 2-Methyl-6-phenyl-4pyrimidinol
- 6-Chloro-2-methyl-4pyrimidinol
Uniqueness
2-Isopropyl-6-methyl-4pyrimidinol-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium isotope effect allows for detailed studies of reaction mechanisms and metabolic pathways. Compared to its non-deuterated analogs, this compound offers enhanced stability and different kinetic properties, making it a valuable tool in various scientific fields.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
158.23 g/mol |
IUPAC名 |
2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11)/i1D3,2D3 |
InChIキー |
AJPIUNPJBFBUKK-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C1=NC(=CC(=O)N1)C)C([2H])([2H])[2H] |
正規SMILES |
CC1=CC(=O)NC(=N1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



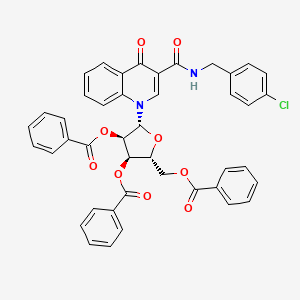

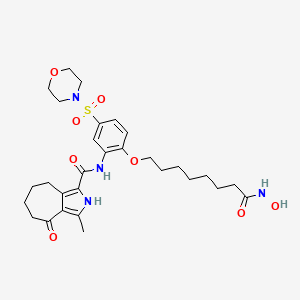
![sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)

![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)


